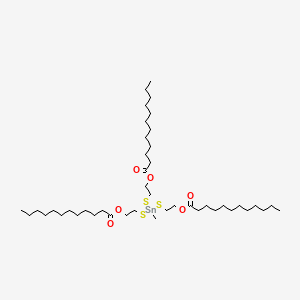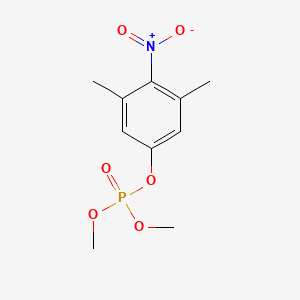
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a chemical compound with the molecular formula C10H14NO6P. It is a derivative of phosphoric acid and is characterized by the presence of dimethyl and nitrophenyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester typically involves the reaction of 3,5-dimethyl-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: Phosphoric acid, dimethyl 3,5-dimethyl-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester bond can be hydrolyzed, releasing active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but lacks the additional methyl groups on the phenyl ring.
Phosphoric acid, dimethyl 3-methyl-4-nitrophenyl ester: Contains a single methyl group on the phenyl ring.
Phosphoric acid, dimethyl 3-chloro-4-nitrophenyl ester: Contains a chloro group instead of methyl groups.
Uniqueness
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its physical properties, stability, and biological activity compared to similar compounds.
Properties
CAS No. |
50590-06-2 |
|---|---|
Molecular Formula |
C10H14NO6P |
Molecular Weight |
275.19 g/mol |
IUPAC Name |
(3,5-dimethyl-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3 |
InChI Key |
CSEMVYTXVZNGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)

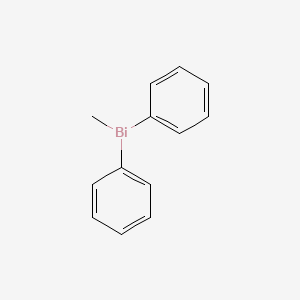

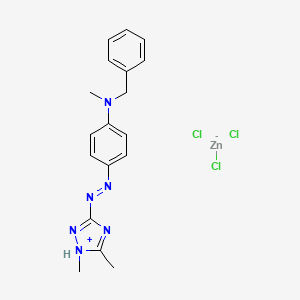
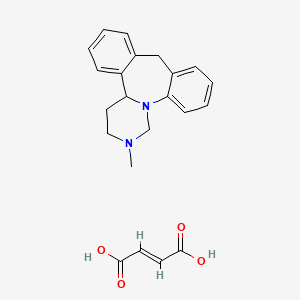
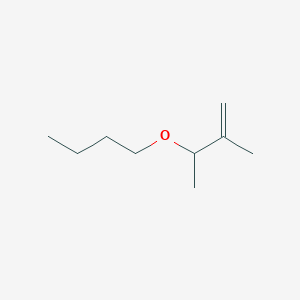
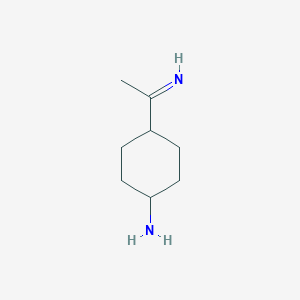
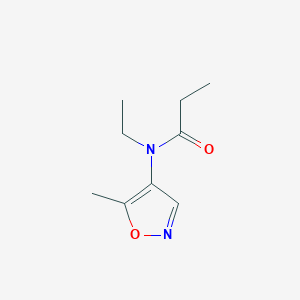
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
